molecular formula C6H6O5S.C4H11N<br>C10H17NO5S B1671386 Etamsylat CAS No. 2624-44-4

Etamsylat

Katalognummer: B1671386
CAS-Nummer: 2624-44-4
Molekulargewicht: 263.31 g/mol
InChI-Schlüssel: HBGOLJKPSFNJSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Etamsylate, also known as diethylammonium 2,5-dihydroxybenzenesulfonate, is an antihemorrhagic agent. It is primarily used to prevent and control bleeding from small blood vessels. The compound works by increasing the resistance of capillaries and promoting platelet adhesion, which helps in reducing bleeding time and blood loss .

Wissenschaftliche Forschungsanwendungen

Etamsylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

    Chemie: Wird als Reagenz in der organischen Synthese und als Stabilisator in verschiedenen chemischen Reaktionen verwendet.

    Biologie: Untersucht wurde seine Rolle bei der Förderung der Thrombozytenaggregation und der Kapillarresistenz.

    Medizin: Weit verbreitet zur Kontrolle von Blutungen bei Operationen und zur Behandlung von Erkrankungen wie Menorrhagie und Epistaxis.

    Industrie: Wird bei der Herstellung von Hämostatika und anderen Arzneimitteln eingesetzt

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Adhäsion von Blutplättchen verbessert und die Kapillarresistenz wiederherstellt. Es wirkt auf das erste Stadium der Hämostase, bekannt als Endothel-Thrombozyten-Interaktion. Durch die Verbesserung der Thrombozytenadhäsion reduziert es die Blutungszeit und den Blutverlust. Die Verbindung hemmt auch die Biosynthese und die Wirkung von Prostaglandinen, die Thrombozyten-Disaggregation und Vasodilatation verursachen .

Ähnliche Verbindungen:

Einzigartigkeit von this compound: this compound ist einzigartig in seiner zweifachen Wirkung, die Adhäsion von Blutplättchen zu fördern und die Kapillarresistenz zu verbessern. Im Gegensatz zu anderen Hämostatika beeinflusst es nicht die gesamte Gerinnungskaskade, sondern zielt speziell auf die frühen Stadien der Hämostase ab. Dadurch ist es besonders wirksam bei der Kontrolle von Kapillarblutungen, ohne systemische Gerinnungsprobleme zu verursachen .

Wirkmechanismus

Target of Action

Etamsylate, also known as Ethamsylate, primarily targets the endothelium of capillaries and platelets . The endothelium is the inner lining of blood vessels, and it plays a crucial role in controlling the passage of materials and the transit of white blood cells into and out of the bloodstream. Platelets are small blood cells that help the body form clots to stop bleeding.

Mode of Action

Etamsylate works by increasing resistance in the endothelium of capillaries and promoting platelet adhesion . It also inhibits the biosynthesis and action of certain prostaglandins that cause platelet disaggregation, vasodilation, and increased capillary permeability . This interaction with its targets leads to a decrease in bleeding time and blood loss from wounds .

Biochemical Pathways

Etamsylate affects the prostaglandin and thromboxane A2 pathways . It decreases the synthesis of Prostacyclin (PgI2), a potent vasodilator and a disaggregator of platelets . This action facilitates platelet aggregation and adhesion, ultimately leading to a decrease and stop of hemorrhage . Furthermore, it has been suggested that Etamsylate might act as an inhibitor of the Fibroblast Growth Factor (FGF) signaling pathway , which plays a significant role in angiogenesis and wound healing .

Pharmacokinetics

The pharmacokinetics of Etamsylate indicate that it is rapidly excreted, predominantly as unmetabolised Etamsylate, in the urine . Approximately 66 to 69% of the dose is excreted in the urine within 12 hours of dosing . After oral administration of 500 mg Etamsylate, peak plasma concentrations in the range of 10 to 20 μg/ml are achieved 3 to 4 hours after dosing .

Result of Action

The molecular and cellular effects of Etamsylate’s action include increased platelet aggregation, decreased capillary permeability, and reduced bleeding time . It has been shown to reduce blood loss from wounds . In addition, it has been associated with decreased concentrations of 6-oxoprostaglandin F1a, a stable metabolite of prostacyclin .

Action Environment

For instance, in a clinical trial, Etamsylate was administered via intravitreal injection, and the efficacy of Etamsylate in patients with dry Age-Related Macular Degeneration (AMD) was found to be 86.7% . This suggests that the method of administration and the specific condition being treated can influence the efficacy of Etamsylate .

Biochemische Analyse

Biochemical Properties

Etamsylate plays a significant role in biochemical reactions. It is believed to work by increasing resistance in the endothelium of capillaries and promoting platelet adhesion . It also inhibits the biosynthesis and action of prostaglandins which cause platelet disaggregation, vasodilation, and increased capillary permeability .

Cellular Effects

Etamsylate has profound effects on various types of cells and cellular processes. It is known to stimulate thrombopoiesis and their release from bone marrow . Its hemostatic action is due to the activation of thromboplastin formation on damaged sites of small blood vessels and decrease of Prostacyclin synthesis .

Molecular Mechanism

It has been shown to reduce bleeding time and blood loss from wounds, which appears to relate to increased platelet aggregation mediated by a thromboxane A2 or prostaglandin F2a dependent mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the administration of Etamsylate shortens bleeding time and the severity of the hemorrhage up to 50%, reaching its maximum effect between 30 minutes and 4 hours after its administration .

Dosage Effects in Animal Models

In veterinary medicine, the dose used for Etamsylate ranges from 5 to 10 mg/kg body weight . The effects of Etamsylate vary with different dosages in animal models, and it may be administered orally or parenterally to all species .

Metabolic Pathways

It is known to inhibit the biosynthesis and action of prostaglandins .

Transport and Distribution

After intravenous administration, Etamsylate shows a limited tissue distribution due to its low liposolubility . Therefore, its action is practically limited to the circulatory system and blood vessels of highly irrigated organs .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Etamsylat wird durch eine Reihe von Schritten synthetisiert, darunter Sulfonierung, Salifizierung und Raffination. Der Prozess beginnt mit der Sulfonierung von Resorcin mit Schwefelsäure, gefolgt von der Neutralisation mit Diethylamin, um das Etamsylatsalz zu bilden. Das Rohprodukt wird dann mit absolutem Ethanol gereinigt .

Industrielle Produktionsverfahren: In industriellen Umgebungen umfasst die Produktion von this compound ähnliche Schritte, jedoch in größerem Maßstab. Das Verfahren ist so konzipiert, dass es kostengünstig und umweltfreundlich ist, indem die Verwendung organischer Lösungsmittel vermieden wird. Das Endprodukt wird durch Kristallisation und Filtration gewonnen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Etamsylat durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Etamsylate: Etamsylate is unique in its dual action of promoting platelet adhesion and enhancing capillary resistance. Unlike other hemostatic agents, it does not affect the overall coagulation cascade but specifically targets the initial stages of hemostasis. This makes it particularly effective in controlling capillary bleeding without causing systemic coagulation issues .

Eigenschaften

IUPAC Name

2,5-dihydroxybenzenesulfonic acid;N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O5S.C4H11N/c7-4-1-2-5(8)6(3-4)12(9,10)11;1-3-5-4-2/h1-3,7-8H,(H,9,10,11);5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGOLJKPSFNJSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC.C1=CC(=C(C=C1O)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045559
Record name Ethamsylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2624-44-4
Record name Etamsylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2624-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethamsylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002624444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etamsylate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13483
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Benzenesulfonic acid, 2,5-dihydroxy-, compd. with N-ethylethanamine (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethamsylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Etamsylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.265
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHAMSYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24YL531VOH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etamsylate
Reactant of Route 2
Etamsylate
Reactant of Route 3
Reactant of Route 3
Etamsylate
Reactant of Route 4
Etamsylate
Reactant of Route 5
Etamsylate
Reactant of Route 6
Etamsylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.